Cas no 684236-12-2 (2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione)

2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione is a specialized organic compound featuring a phthalimide core functionalized with a 3,5-dimethoxybenzoyloxy group. This structure imparts unique reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of more complex molecules. The presence of electron-donating methoxy groups enhances its stability and influences its electronic properties, facilitating selective reactions. Its well-defined molecular architecture allows for precise modifications, making it suitable for use in pharmaceuticals, agrochemicals, or advanced material research. The compound’s purity and consistent performance are critical for reproducible results in high-precision synthetic workflows.
2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione structure
684236-12-2 structure
Product Name:2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione
CAS No:684236-12-2
MF:C17H13NO6
MW:327.288224935532
CID:5811283
PubChem ID:4250580
Update Time:2025-05-22

2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione
    • Benzoic acid, 3,5-dimethoxy-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
    • SR-01000084395-1
    • SR-01000084395
    • AKOS001677003
    • (1,3-dioxoisoindol-2-yl) 3,5-dimethoxybenzoate
    • EN300-6516448
    • 684236-12-2
    • 2-[(3,5-dimethoxybenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate
    • Inchi: 1S/C17H13NO6/c1-22-11-7-10(8-12(9-11)23-2)17(21)24-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-9H,1-2H3
    • InChI Key: PWUZPRNDEWYXGF-UHFFFAOYSA-N
    • SMILES: C(ON1C(=O)C2=C(C1=O)C=CC=C2)(=O)C1=CC(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 327.07428713g/mol
  • Monoisotopic Mass: 327.07428713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 521.3±60.0 °C(Predicted)

2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione Pricemore >>

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Additional information on 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione

Comprehensive Overview of 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione (CAS No. 684236-12-2)

2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione (CAS No. 684236-12-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique isoindole-1,3(2H)-dione core and 3,5-dimethoxyphenyl substituent, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular structure combines aromaticity with ester functionality, offering versatility in synthetic applications.

In recent years, the demand for high-performance organic compounds has surged, driven by advancements in pharmaceuticals and functional materials. Researchers are particularly interested in the structure-activity relationship (SAR) of derivatives like 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, as they explore its potential in drug design. The compound's electron-rich aromatic system and ester linkage provide a platform for modifications aimed at enhancing bioavailability or targeting specific biological pathways.

The synthesis of CAS No. 684236-12-2 typically involves multi-step organic reactions, including acylation and esterification processes. Key intermediates such as 3,5-dimethoxybenzoic acid and phthalimide derivatives are often employed. Optimizing these synthetic routes is a hot topic in organic chemistry forums, where researchers discuss yield improvement and green chemistry alternatives. The compound's purity and stability are critical for applications, prompting studies on analytical methods like HPLC and NMR for quality control.

From an industrial perspective, 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione is explored for its role in photoactive materials and polymeric additives. Its ability to absorb UV light and participate in cross-linking reactions makes it valuable in coatings and adhesives. Sustainability-focused innovations have also led to investigations into its biodegradability and eco-friendly derivatives, aligning with global trends toward green chemistry.

Frequently asked questions in scientific communities revolve around the compound's solubility profile (e.g., in DMSO or THF) and its compatibility with metal-catalyzed reactions. Computational chemists are leveraging molecular docking studies to predict interactions with biological targets, while material scientists examine its thermal stability via thermogravimetric analysis (TGA). These interdisciplinary approaches highlight the compound's broad utility.

In summary, 684236-12-2 represents a fascinating intersection of chemistry and innovation. Its structural complexity and functional adaptability continue to inspire research across multiple domains, from small-molecule therapeutics to advanced material engineering. As synthetic methodologies evolve, this compound is poised to play a pivotal role in addressing contemporary scientific challenges.

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